molecular formula C10H20N2O2 B13278046 Piperidin-2-ylmethylN-propylcarbamate

Piperidin-2-ylmethylN-propylcarbamate

Cat. No.: B13278046
M. Wt: 200.28 g/mol
InChI Key: BMDXNVIYLLCJLN-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-propylcarbamate (CAS: 1501315-26-9) is a carbamate derivative featuring a piperidine core substituted at the 2-position with a methyl group bearing a propylcarbamate moiety. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . Structurally, it combines a rigid piperidine ring with a carbamate functional group, which distinguishes it from related amide-based compounds discussed in opioid receptor research .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

piperidin-2-ylmethyl N-propylcarbamate

InChI

InChI=1S/C10H20N2O2/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

BMDXNVIYLLCJLN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-2-ylmethylN-propylcarbamate, typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives. Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .

Industrial Production Methods

Industrial production of piperidine derivatives often employs multi-step synthesis processes that are optimized for yield and cost-effectiveness. These methods may include catalytic hydrogenation, cyclization reactions, and the use of protecting groups to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylN-propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinone, while reduction can produce saturated piperidine derivatives .

Scientific Research Applications

Piperidin-2-ylmethylN-propylcarbamate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethylN-propylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenyl-N-(Piperidin-2-ylmethyl)propionamide

Structure : Features a piperidin-2-ylmethyl group linked to an N-phenylpropionamide moiety.
Functional Group : Amide (propionamide) vs. carbamate in the target compound.
Pharmacological Profile :

  • Exhibits high μ-opioid receptor (MOR) and δ-opioid receptor (DOR) binding affinity (0.6–1.2 nM) .
  • Key Difference: The amide group enhances metabolic stability compared to carbamates but may reduce cell permeability due to higher polarity.

Compound 17 ([Dmt¹]DALDA–N-phenylpropionamide Hybrid)

Structure : Combines a piperidin-2-ylmethylpropionamide core with a peptide fragment (Dmt-DALDA).
Pharmacological Profile :

  • Binds MOR and DOR with sub-nanomolar affinity (0.47–4.1 nM) .
  • Shows strong in vitro agonist activity but fails to alleviate acute thermal pain in vivo at tested doses .
    Key Difference : The hybrid structure integrates peptide and small-molecule components, enhancing receptor interaction complexity compared to the simpler carbamate derivative.

DAMGO ([D-Ala², NMePhe⁴, Gly⁵-ol]enkephalin)

Structure : A triazolopyridine-based enkephalin analog.
Pharmacological Profile :

  • High MOR binding affinity (nM range) but low in vivo potency due to rapid clearance .
  • Used as a reference agonist in opioid receptor studies .
    Key Difference : Peptide backbone and triazole ring confer distinct pharmacokinetic challenges compared to carbamate/amide small molecules.

Piperidin-2-ylmethyl N-Propylcarbamate Hydrochloride

Structure : Carbamate derivative with a hydrochloride salt.
Properties :

  • Improved solubility in polar solvents due to salt formation .
  • No reported receptor binding or bioactivity data, highlighting a research gap .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Functional Group MOR Affinity (nM) DOR Affinity (nM) In Vivo Efficacy
Piperidin-2-ylmethyl N-propylcarbamate C₁₀H₂₀N₂O₂ Carbamate N/A N/A N/A
N-Phenyl-N-(piperidin-2-ylmethyl)propionamide C₁₅H₂₂N₂O Amide 0.6–0.9 0.2–1.2 Low
Compound 17 C₃₈H₅₂N₆O₅ Amide-peptide hybrid 0.47 (MVD) 0.73 (GPI) None
DAMGO C₂₈H₃₈N₆O₅ Peptide 0.5–1.0 N/A Low

Research Findings and Implications

Functional Group Impact :

  • Amides (e.g., N-phenylpropionamide derivatives) exhibit superior receptor binding but face metabolic challenges .
  • Carbamates (e.g., Piperidin-2-ylmethyl N-propylcarbamate) may offer tunable stability but require empirical validation .

Structural Hybridization :

  • Hybrid compounds (e.g., Compound 17) leverage both peptide and small-molecule motifs for balanced affinity but complicate pharmacokinetics .

In Vitro vs.

Biological Activity

Piperidin-2-ylmethylN-propylcarbamate is a compound derived from the piperidine family, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies that demonstrate its efficacy.

Overview of Piperidine Derivatives

Piperidine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antitumor , and neuroprotective effects. The structural features of piperidine compounds contribute significantly to their interaction with various biological targets, making them valuable in medicinal chemistry.

Biological Activity Spectrum

Recent studies have highlighted the biological activity spectrum of piperidine derivatives, including this compound. The following table summarizes the key biological activities associated with this compound and related derivatives:

Biological Activity Mechanism of Action References
AntimicrobialInhibition of bacterial enzyme activity
Anti-inflammatoryModulation of inflammatory pathways
AntitumorInduction of apoptosis via caspase activation
NeuroprotectiveInhibition of neurotransmitter uptake
Enzyme inhibition (AChE)Competitive inhibition of acetylcholinesterase
AntiproliferativeInhibition of cell proliferation in cancer cells
  • Antimicrobial Activity : Piperidin derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. For instance, studies indicate that these compounds can disrupt membrane integrity and inhibit essential metabolic pathways in bacteria, leading to cell death.
  • Anti-inflammatory Effects : The anti-inflammatory properties are attributed to the modulation of cytokine production and the inhibition of inflammatory mediators. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
  • Antitumor Properties : this compound has demonstrated potential in inducing apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for developing new cancer therapeutics.
  • Neuroprotective Effects : The ability to inhibit neurotransmitter uptake suggests a role in treating neurodegenerative diseases. By modulating synaptic transmission, these compounds may offer therapeutic benefits in conditions like Alzheimer's disease.
  • Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) highlights its potential in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have examined the biological activity of piperidine derivatives, including this compound:

  • A study conducted on laboratory rats demonstrated significant neuroprotective effects when administered this compound, correlating with reduced inflammation markers and improved cognitive function indicators .
  • Another research project focused on the antimicrobial properties showed that derivatives effectively inhibited growth in multiple bacterial strains, suggesting their potential as novel antibiotics .

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